Imidazo[1,2-a]pyridin-7-amine hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactivity of imidazo[1,2-a]pyridines has been explored in various synthetic scenarios .Scientific Research Applications
Enzyme Inhibitors and Receptor Ligands
Imidazo[1,2-a]pyridines have been identified as potent enzyme inhibitors and receptor ligands, showcasing a broad spectrum of pharmacological activities. These activities span from anticancer, antimicrobial, to antiviral effects, making them a cornerstone in drug discovery efforts. The structural diversity of imidazo[1,2-a]pyridines allows for targeted modifications, enhancing their affinity and specificity towards various biological targets (Enguehard-Gueiffier & Gueiffier, 2007).
Synthetic Advances
Recent advancements in synthetic chemistry have enabled the efficient construction of the imidazo[1,2-a]pyridine framework through innovative methodologies. One such approach involves copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a direct route to imidazo[1,2-a]pyridines from simple and readily available starting materials. This method underscores the scaffold's synthetic accessibility and versatility, paving the way for the rapid generation of compound libraries for drug development (Pericherla et al., 2013).
Anti-infectious Agents
In the realm of anti-infectious research, imidazo[1,2-a]pyridines have been leveraged as promising leads for the development of novel antimicrobial and antiviral therapies. Their ability to interfere with the replication and survival mechanisms of pathogens, combined with the potential for low cytotoxicity towards human cells, makes them valuable candidates for further therapeutic exploration and development (Deep et al., 2016).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Imidazo[1,2-a]pyridine has attracted significant interest in drug development due to its potent medicinal properties . The occurrence of the imidazo[1,2-a]pyridine scaffold in several drugs and numerous biologically active pharmacophores, and its widespread applications in medicinal chemistry as well as in material science, has encouraged further developments in the synthesis methods and reactions of imidazo[1,2-a]pyridines .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines have been reported to be involved in various biochemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for their direct functionalization .
Action Environment
It’s worth noting that imidazo[1,2-a]pyridines have been used as inhibitors against the degradation of metal surfaces in acidic media , suggesting that they may exhibit different properties under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-7-amine hydrochloride, like other imidazo[1,2-a]pyridines, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Cellular Effects
Some imidazo[1,2-a]pyridines have shown potent anticancer activity against certain cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPJGBVDXMRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1795435-58-3 |
Source
|
Record name | imidazo[1,2-a]pyridin-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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